molecular formula C20H30O5 B109400 15-keto-prostaglandin E2 CAS No. 26441-05-4

15-keto-prostaglandin E2

Cat. No. B109400
CAS RN: 26441-05-4
M. Wt: 350.4 g/mol
InChI Key: YRTJDWROBKPZNV-KMXMBPPJSA-N
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Description

15-keto-prostaglandin E2 (15-keto PGE2) is a metabolite of PGE2 formed by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . It does not bind effectively to the PGE2 receptors EP2 and EP4 expressed in CHO cells . It is also an isoprostane, a member of a large family of biomarkers produced by the free radical peroxidative degradation of membrane lipids .


Synthesis Analysis

The intracellular level of PGE2 is regulated by NAD±dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15(S)-hydroxyl group of PGE2 to generate 15-keto PGE2 .


Molecular Structure Analysis

The molecular formula of 15-keto-prostaglandin E2 is C20H30O5 . Molecular docking analysis predicted Cys 251 and Cys 259 residues of STAT3 as putative binding sites of 15-keto PGE2 .


Chemical Reactions Analysis

15-keto PGE2 inhibits STAT3 signaling through cysteine thiol modification . It is also known to activate host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection .


Physical And Chemical Properties Analysis

15-keto-prostaglandin E2 is a crystalline solid . It has a formula weight of 350.5 . It is soluble in DMF, DMSO, Ethanol, and PBS pH 7.2 .

Scientific Research Applications

Antibody Preparation and Specificity

  • Antibodies specific to 15-keto-prostaglandin F2α can recognize 15-keto-prostaglandin E2 due to shared structural elements, such as the C-15 keto group. These antibodies distinguish initial metabolic products from active prostaglandins, useful for selective assays (Levine & Gutierrez-Cernosek, 1972).

Enzymatic Conversion Studies

  • 15-Keto-prostaglandin E2 is formed through enzymatic conversion, involving enzymes like prostaglandin 9-hydroxydehydrogenase in renal tissues (Pace-Asciak, 1975).

Cancer Research

  • In breast cancer research, 15-keto-prostaglandin E2 has shown potential in suppressing tumor cell growth and progression, particularly by inhibiting STAT3 signaling pathways (Lee et al., 2019).

Metabolite Analysis

  • The development of a radioimmunoassay for 15-keto-PGE2 has enabled the measurement of its levels in biological samples, important for understanding its role in physiological processes (Gordon et al., 1977).

Comparative Bioassays

  • Comparative studies of prostaglandin E2 and its metabolites, including 15-keto PGE2, help in understanding their relative potencies and roles in various physiological reactions (Crutchley & Piper, 1975).

Enzymatic Regulation

  • Investigation into the enzymatic regulation of prostaglandins in different tissues, including the gastric fundus mucosa, provides insights into the metabolic pathways of 15-keto-prostaglandin E2 (Peskar & Peskar, 1976).

Neurophysiological Studies

  • Studies on the catabolism of prostaglandin E2 in spinal nerve roots highlight the role of enzymes like 15-hydroxyprostaglandin dehydrogenase in converting PGE2 to 15-keto-PGE2 (Bishai & Coceani, 1980).

Algal Research

  • Research on the red alga Gracilaria verrucosa revealed the presence of 15-keto-prostaglandins, indicating the occurrence of oxidative enzymes similar to those in mammals (Dang et al., 2010).

Safety And Hazards

15-keto-prostaglandin E2 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is not for human or veterinary use .

Future Directions

15-keto-prostaglandin E2 has been found to reduce symptoms in acute rhinovirus colds . It also suppresses STAT3 signaling and inhibits breast cancer cell growth and progression . Induction of 15-PGDH expression or administration of 15-keto-PGE2 may represent a promising anti-cancer therapeutic strategy .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTJDWROBKPZNV-KMXMBPPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317991
Record name 15-keto-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Keto-prostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15-keto-prostaglandin E2

CAS RN

26441-05-4
Record name 15-keto-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26441-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-keto-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-KETOPROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15-Keto-prostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
EJ Lee, SJ Kim, YI Hahn, HJ Yoon, B Han, K Kim… - Redox Biology, 2019 - Elsevier
Overproduction of prostaglandin E 2 (PGE 2 ) has been linked to enhanced tumor cell proliferation, invasiveness and metastasis as well as resistance to apoptosis. 15-Keto …
Number of citations: 20 www.sciencedirect.com
A Kourpa, D Kaiser-Graf, A Sporbert, A Philippe… - Life Sciences, 2022 - Elsevier
Aims Prostaglandins are important signaling lipids with prostaglandin E 2 (PGE 2 ) known to be the most abundant prostaglandin across tissues. In kidney, PGE 2 plays an important …
Number of citations: 1 www.sciencedirect.com
D Lu, C Han, T Wu - Journal of Biological Chemistry, 2013 - ASBMB
Prostaglandin E 2 (PGE 2 ) is a potent lipid mediator that plays a key role in inflammation and carcinogenesis. NAD + -dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) …
Number of citations: 26 www.jbc.org
RJ Evans, K Pline, CA Loynes, S Needs… - PLoS …, 2019 - journals.plos.org
Cryptococcus neoformans is one of the leading causes of invasive fungal infection in humans worldwide. C. neoformans uses macrophages as a proliferative niche to increase infective …
Number of citations: 27 journals.plos.org
MJ Novy, CA Ducsay, FZ Stanczyk - American journal of obstetrics and …, 1987 - Elsevier
… circumvented by the chemical transformation of 13,14-dihydro-15-keto-prostaglandin E2 … 13, 14-dihydro-15-ketoprostaglandin E2 determined by gas chromatographymass spectrometry.…
Number of citations: 27 www.sciencedirect.com
AH Tashjian Jr, EF Voelkel, L Levine - Prostaglandins, 1977 - Elsevier
In rabbits bearing the prostaglandin-producing VX 2 carcinoma, the plasma concentration of 13,14-dihydro-15-keto-PGE 2 (PGE 2 -M) was elevated within one week after tumor …
Number of citations: 54 www.sciencedirect.com
JE Lee, X Zhong, JY Lee, YJ Surh, HK Na - Archives of biochemistry and …, 2020 - Elsevier
Prostaglandin E 2 (PGE 2 ) plays a key role in inflammation-associated carcinogenesis. NAD + -dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation …
Number of citations: 3 www.sciencedirect.com
DJ Crutchley, PJ PIPER - British Journal of Pharmacology, 1975 - Wiley Online Library
… The 13,14-dihydro metabolite had roughly 0.2, 15-keto-prostaglandin E2 0.1, and 13,14-dihydro-I 5-keto-PGE2 about 0.01 times the activity of the parent substance on all three tissues. …
Number of citations: 49 bpspubs.onlinelibrary.wiley.com
RW Kelly, MH Abel - Biomedical Mass Spectrometry, 1983 - Wiley Online Library
The main metabolite of prostaglandin E 2 (PGE 2 ) 13,14‐dihydro‐15‐keto‐PGE 2 readily dehydrates and can subsequently form a cyclic derivative. This problem can be overcome by …
Number of citations: 9 onlinelibrary.wiley.com
EJ Lee, YI Hahn, SJ Kim, YJ Surh, HK Na - Cancer Research, 2017 - AACR
Prostaglandin E 2 (PGE 2 ) is a potent lipid mediator that plays a key role in inflammation and carcinogenesis. The intracellular level of PGE 2 is regulated by NAD + -dependent 15-…
Number of citations: 1 aacrjournals.org

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